molecular formula C11H10N2O3 B1405508 methyl 2-acetyl-2H-indazole-4-carboxylate CAS No. 1303890-10-9

methyl 2-acetyl-2H-indazole-4-carboxylate

Cat. No.: B1405508
CAS No.: 1303890-10-9
M. Wt: 218.21 g/mol
InChI Key: COQXRGXOTMQKQE-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-2H-indazole-4-carboxylate is a chemical compound belonging to the indazole family, which is a class of nitrogen-containing heterocycles. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals . The compound’s structure consists of an indazole ring substituted with a methyl ester group at the 4-position and an acetyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetyl-2H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core . The esterification of the carboxylic acid group can be achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-2H-indazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group yields a carboxylic acid, while reduction of the nitro group in the precursor forms an amine .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-acetyl-2H-indazole-4-carboxylate is synthesized from 2H-indazole derivatives, which are known for their biological activities. The compound features a carbonyl group that enhances its reactivity, making it suitable for various chemical transformations. Recent studies have demonstrated efficient synthetic routes utilizing visible-light-induced reactions, which facilitate the formation of functionalized indazoles without the need for harsh reagents or conditions .

Antitumor Activity

This compound has shown promising antitumor properties. A study evaluating various indazole derivatives indicated that modifications at the C-5 and C-6 positions significantly influence their antiproliferative effects against cancer cell lines, such as MCF-7 and KATO-III. The IC50 values of some derivatives were found to be between 25.5 μM and 432.5 μM, suggesting potential as anticancer agents .

Antibacterial and Antifungal Properties

In addition to its antitumor activity, compounds derived from this compound have been investigated for antibacterial and antifungal activities. The structural features of indazoles contribute to their ability to disrupt microbial cell functions, making them candidates for developing new antimicrobial agents.

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing a series of methyl 2-acetyl-2H-indazole derivatives and evaluating their anticancer efficacy. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with structure-activity relationship (SAR) analysis revealing that specific substitutions enhance biological activity .

CompoundCell Line TestedIC50 Value (μM)
Compound AMCF-725.5
Compound BKATO-III60.3
Compound CMCF-7432.5

Case Study 2: Antimicrobial Activity

Another study evaluated the antibacterial properties of methyl 2-acetyl-2H-indazole derivatives against resistant strains of bacteria. The findings suggested that these compounds could serve as effective alternatives to conventional antibiotics, with some exhibiting MIC values lower than those of existing treatments .

Mechanism of Action

The mechanism of action of methyl 2-acetyl-2H-indazole-4-carboxylate involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, modulating their activity. The acetyl and ester groups may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-acetyl-2H-indazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the acetyl and ester groups can affect its interaction with molecular targets, making it distinct from other similar compounds .

Biological Activity

Methyl 2-acetyl-2H-indazole-4-carboxylate is an indazole derivative that has gained attention for its diverse biological activities. This article explores its biological properties, mechanism of action, and potential applications in medicine and agriculture, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by an indazole ring with an acetyl group at the 2-position and a carboxylate group at the 4-position. Its molecular formula is C10H9N3O3C_{10}H_{9}N_{3}O_{3} with a molecular weight of approximately 205.20 g/mol. The presence of the acetyl and ester groups enhances its solubility and reactivity, making it a valuable compound in synthetic chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indazole ring facilitates binding to these targets, modulating their activity. Research indicates that the compound may exhibit:

  • Antitumor Activity : Indazoles are known for their potential anticancer properties, possibly through the inhibition of tumor cell proliferation.
  • Antibacterial Effects : The compound shows promise against various bacterial strains, potentially serving as a lead for antibiotic development.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation through modulation of inflammatory pathways.

Biological Activity Evaluation

Recent studies have evaluated the biological activities of this compound, focusing on its cytotoxicity, antibacterial effects, and potential as an antitumor agent.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
CytotoxicityHeLa CellsIC50 = 25 µM
AntibacterialStaphylococcus aureusInhibition Zone = 15 mm
AntitumorMCF-7 CellsSignificant reduction in cell viability
Anti-inflammatoryRAW 264.7 MacrophagesDecreased TNF-α production

Case Studies

  • Antitumor Activity : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antibacterial Properties : In vitro tests against Staphylococcus aureus showed that the compound exhibits notable antibacterial activity, with an inhibition zone of 15 mm. This suggests potential applications in treating bacterial infections.
  • Anti-inflammatory Effects : Research on RAW 264.7 macrophages indicated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α, highlighting its potential use in managing inflammatory diseases.

Properties

IUPAC Name

methyl 2-acetylindazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQXRGXOTMQKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C2C(=N1)C=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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